Methyl 2-(4-ethylphenyl)acetate
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Overview
Description
Methyl 2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is often used in the synthesis of various chemical products. This compound is known for its pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-ethylphenylacetic acid
Reduction: 4-ethylphenylethanol
Substitution: Various substituted esters and derivatives
Scientific Research Applications
Methyl 2-(4-ethylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylacetate: Similar structure but lacks the ethyl group on the phenyl ring.
Ethyl 2-phenylacetate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 4-methylphenylacetate: Similar structure but has a methyl group on the phenyl ring instead of an ethyl group.
Uniqueness
Methyl 2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions in various chemical and biological contexts, making it distinct from other similar compounds .
Biological Activity
Methyl 2-(4-ethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships associated with this compound, drawing from recent research findings and case studies.
Chemical Structure and Synthesis
This compound is an ester formed from the reaction of 4-ethylphenol and methyl acetate. The synthesis of such alkyl arylacetates has been explored using various catalytic systems, enhancing their production efficiency. For instance, the use of palladium complexes in carbonylation reactions has been reported to yield high purity and yields of similar compounds, suggesting a sustainable approach to their synthesis .
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In a study examining a range of substituted phenylacetates, several compounds showed significant activity in the micromolar range against cell lines such as HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) .
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of cell cycle arrest. Specifically, some derivatives have been shown to block cell cycle progression at the S-phase, leading to apoptosis in cancer cells. This is particularly relevant in the context of developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the substitution pattern on the aromatic ring significantly influences biological activity. For example, specific functional groups attached to the phenyl ring can enhance or diminish antiproliferative effects. Compounds with electron-withdrawing groups generally exhibited higher activity compared to those with electron-donating groups .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HT-29 | 5.0 | S-phase arrest |
Compound B | M21 | 3.0 | Apoptosis induction |
Compound C | MCF-7 | 8.0 | Cell cycle disruption |
Case Studies
Several studies have explored the biological implications of this compound:
- Antichlamydial Activity : A study focused on structural analogs indicated that modifications to similar phenylacetate structures could lead to selective activity against Chlamydia species, suggesting potential applications in treating infections .
- Antimicrobial Properties : Other research has investigated the antimicrobial properties of related compounds, revealing moderate activity against various Gram-positive and Gram-negative bacteria . This opens avenues for further exploration into its utility as an antibacterial agent.
- Toxicity Assessments : Evaluations of toxicity towards human cells have shown that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIQFQYCZIJUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.